molecular formula C41H60N2O7S B1255387 archazolid B

archazolid B

Cat. No. B1255387
M. Wt: 725 g/mol
InChI Key: BYVUBCIRZIXXCV-OZCJWKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Archazolid B is a macrolide.

Scientific Research Applications

V-ATPase Inhibition and Cancer Cell Metastasis

Archazolid B is a potent inhibitor of the vacuolar proton pump V-ATPase. Research indicates that its inhibition of V-ATPase leads to lysosomal dysfunction, which results in impaired activation of cathepsin B in cancer cells. This inhibition affects the secretion profile of cancer cells, potentially reducing their metastatic properties. For instance, in vivo studies have shown reduced cathepsin B protein and decreased proteolytic activity in tumor tissue of mice treated with this compound (Kubisch et al., 2014).

Cholesterol Biosynthesis in Cancer Cells

Another study explored the effects of this compound on cellular defense mechanisms in T24 bladder carcinoma cells. The findings revealed that this compound led to the accumulation of free cholesterol in intracellular compartments and disturbances in cholesterol homeostasis. This induced the activation of sterol regulatory element-binding protein 2 (SREBP-2) and upregulated genes involved in cholesterol biosynthesis, like HMG-CoA reductase. This study highlights the role of cholesterol biosynthesis as a resistance mechanism in T24 cells to this compound treatment (Hamm et al., 2014).

Structural Novelty and Potency

Archazolid has various structurally novel analogues, like iso-archazolid B and archazolid A-15-O-β-D-glucopyranoside, isolated from myxobacteria. These analogues have shown extremely high antiproliferative and V-ATPase inhibitory effects, with iso-archazolid B being particularly potent. This highlights the structural diversity and potential of this compound in inhibiting V-ATPase (Horstmann et al., 2011).

Novel Resistance Mechanism in Glioblastoma Cells

This compound has been found to cause drastic disturbances in cholesterol homeostasis in glioblastoma multiforme (GBM) cells. The study showed that it led to excessive accumulation of free cholesterol and up-regulation of genes associated with cholesterol synthesis, suggesting a novel resistance mechanism induced by this compound in GBM cells (Hamm et al., 2014).

properties

Molecular Formula

C41H60N2O7S

Molecular Weight

725 g/mol

IUPAC Name

[(1S)-1-[4-[(2S,3S,4E,6E,8S,9S,10R,11E,13Z,15Z,17S,18S,19E,22E)-10,18-dihydroxy-8-methoxy-3,7,9,13,15,17,20-heptamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,15,19,22-heptaen-2-yl]-1,3-thiazol-2-yl]-3-methylbutyl] N-methylcarbamate

InChI

InChI=1S/C41H60N2O7S/c1-25(2)20-36(49-41(47)42-10)40-43-33(24-51-40)39-30(7)16-13-15-29(6)38(48-11)32(9)34(44)19-18-27(4)21-28(5)22-31(8)35(45)23-26(3)14-12-17-37(46)50-39/h12-13,15-19,21-25,30-32,34-36,38-39,44-45H,14,20H2,1-11H3,(H,42,47)/b16-13+,17-12+,19-18+,26-23+,27-21-,28-22-,29-15+/t30-,31-,32-,34+,35+,36-,38+,39-/m0/s1

InChI Key

BYVUBCIRZIXXCV-OZCJWKDYSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/[C@H]([C@H]([C@@H](/C=C/C(=C\C(=C/[C@@H]([C@@H](/C=C(/C/C=C/C(=O)O[C@@H]1C2=CSC(=N2)[C@H](CC(C)C)OC(=O)NC)\C)O)C)\C)/C)O)C)OC)\C

Canonical SMILES

CC1C=CC=C(C(C(C(C=CC(=CC(=CC(C(C=C(CC=CC(=O)OC1C2=CSC(=N2)C(CC(C)C)OC(=O)NC)C)O)C)C)C)O)C)OC)C

synonyms

archazolid B
iso-archazolid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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